Comparative Functional Potency (pEC50) vs. Pilocarpine and Carbachol
In a functional assay measuring [35S]GTPγS binding, furmethide (pEC50 of 5.15) demonstrated lower potency than pilocarpine (pEC50 of 5.93) but significantly higher maximal efficacy (EMAX of 3.12 fold over basal) compared to pilocarpine (EMAX of 1.59) [1]. This indicates that while a higher concentration of furmethide is needed to achieve a response, its maximum achievable effect is nearly double that of pilocarpine, classifying it as a full agonist in this system [1].
| Evidence Dimension | Functional Potency and Maximal Efficacy |
|---|---|
| Target Compound Data | pEC50 = 5.15 ± 0.05; EMAX = 3.12 ± 0.08 fold over basal |
| Comparator Or Baseline | Pilocarpine: pEC50 = 5.93 ± 0.08; EMAX = 1.59 ± 0.06; Carbachol: pEC50 = 4.91 ± 0.04; EMAX = 3.01 ± 0.07 |
| Quantified Difference | Furmethide EMAX is 96% higher than pilocarpine (3.12 vs 1.59). Furmethide pEC50 is 0.78 log units lower than pilocarpine and 0.24 log units higher than carbachol. |
| Conditions | [35S]GTPγS binding assay in CHO cell membranes; data are means ± SEM from three experiments performed in quadruplicates [1]. |
Why This Matters
This data demonstrates furmethide's distinct profile as a full agonist with high efficacy, differentiating it from the partial agonist pilocarpine and providing a rationale for its selection when a robust, saturating response is required.
- [1] Sromova L, et al. Negative cooperativity in binding of muscarinic receptor agonists and GDP as a measure of agonist efficacy. Br J Pharmacol. 2011; 162(5): 1029–1044. Table 1. View Source
